molecular formula C16H13ClN4O3S B11070295 1-(3-{5-[(3-chlorobenzyl)sulfonyl]-1H-tetrazol-1-yl}phenyl)ethanone

1-(3-{5-[(3-chlorobenzyl)sulfonyl]-1H-tetrazol-1-yl}phenyl)ethanone

Cat. No.: B11070295
M. Wt: 376.8 g/mol
InChI Key: VMFCIDSTIJTUES-UHFFFAOYSA-N
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Description

1-(3-{5-[(3-chlorobenzyl)sulfonyl]-1H-tetrazol-1-yl}phenyl)ethanone is a chemical compound that belongs to the class of sulfonyl tetrazoles This compound is characterized by the presence of a tetrazole ring, a sulfonyl group, and a chlorobenzyl moiety

Preparation Methods

The synthesis of 1-(3-{5-[(3-chlorobenzyl)sulfonyl]-1H-tetrazol-1-yl}phenyl)ethanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the tetrazole intermediate with a sulfonyl chloride derivative.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached through a nucleophilic substitution reaction, where the sulfonyl tetrazole intermediate reacts with 3-chlorobenzyl chloride.

    Final Coupling: The final step involves coupling the sulfonyl tetrazole intermediate with an ethanone derivative under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(3-{5-[(3-chlorobenzyl)sulfonyl]-1H-tetrazol-1-yl}phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety, using nucleophiles such as amines or thiols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium complexes, and bases like triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-{5-[(3-chlorobenzyl)sulfonyl]-1H-tetrazol-1-yl}phenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound is used as an intermediate in the synthesis of various industrial chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(3-{5-[(3-chlorobenzyl)sulfonyl]-1H-tetrazol-1-yl}phenyl)ethanone involves its interaction with specific molecular targets. The sulfonyl group and tetrazole ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The chlorobenzyl moiety enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

1-(3-{5-[(3-chlorobenzyl)sulfonyl]-1H-tetrazol-1-yl}phenyl)ethanone can be compared with other sulfonyl tetrazoles and related compounds:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13ClN4O3S

Molecular Weight

376.8 g/mol

IUPAC Name

1-[3-[5-[(3-chlorophenyl)methylsulfonyl]tetrazol-1-yl]phenyl]ethanone

InChI

InChI=1S/C16H13ClN4O3S/c1-11(22)13-5-3-7-15(9-13)21-16(18-19-20-21)25(23,24)10-12-4-2-6-14(17)8-12/h2-9H,10H2,1H3

InChI Key

VMFCIDSTIJTUES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=NN=N2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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